3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine
Overview
Description
3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine is a chemical compound with the molecular formula C10H9F3N2O3 and a molecular weight of 262.19 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclic compounds. The presence of the nitro and trifluoromethyl groups on the phenoxy ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with azetidine under specific conditions. One common synthetic route includes the following steps:
Nitration: The nitration of 2-chloro-4-(trifluoromethyl)phenol to obtain 2-nitro-4-(trifluoromethyl)phenol.
Azetidine Formation: The reaction of 2-nitro-4-(trifluoromethyl)phenol with azetidine in the presence of a suitable base and solvent to form this compound.
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Ring-Opening Reactions: The azetidine ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of different products.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar compounds to 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine include:
2-Nitro-4-(trifluoromethyl)phenol: A precursor in the synthesis of the target compound.
2-Nitro-4-(trifluoromethyl)benzoic acid: Another nitro-trifluoromethyl compound with different chemical properties.
3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine: A structurally similar compound with a different substitution pattern on the azetidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[2-nitro-4-(trifluoromethyl)phenoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O3/c11-10(12,13)6-1-2-9(8(3-6)15(16)17)18-7-4-14-5-7/h1-3,7,14H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKLDHYNULJRLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240638 | |
Record name | 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-61-4 | |
Record name | 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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